molecular formula C9H15N3O B14434871 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide CAS No. 75985-04-5

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide

Cat. No.: B14434871
CAS No.: 75985-04-5
M. Wt: 181.23 g/mol
InChI Key: DKUNDJQTXYYLEQ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide is a complex organic compound that features both aziridine and tetrahydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with aziridine-2-carboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with similar structural features but lacking the aziridine moiety.

    1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine: Another similar compound with different functional groups.

Uniqueness

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide is unique due to the presence of both aziridine and tetrahydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

75985-04-5

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aziridine-2-carboxamide

InChI

InChI=1S/C9H15N3O/c1-11-4-2-7(3-5-11)12-6-8(12)9(10)13/h2,8H,3-6H2,1H3,(H2,10,13)

InChI Key

DKUNDJQTXYYLEQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)N2CC2C(=O)N

Origin of Product

United States

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